![molecular formula C20H24N2O3S B6573401 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide CAS No. 946292-81-5](/img/structure/B6573401.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide
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Overview
Description
This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. It also contains a tetrahydroquinoline moiety, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a tetrahydroquinoline ring, which in turn is substituted with an ethanesulfonyl group. The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis. The tetrahydroquinoline ring might also participate in various reactions, depending on the specific substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group and the potentially aromatic tetrahydroquinoline ring could affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Sulfonyl Chloride: The SES group can be synthesized into sulfonyl chloride, which serves as a versatile intermediate in organic synthesis.
Protection of Amines: ETQ derivatives with SES groups protect amines during synthetic transformations. This protection ensures stability under various reaction conditions.
Direct Introduction of SES in Synthesis: ETQ derivatives can be directly converted into SES-protected amines, enabling subsequent reactions.
Reactions on SES-Protected Amines: ETQ derivatives undergo various reactions, including:
SES as an Activating Group: The SES group activates amines for:
Deprotection of SES Group: Deprotection of SES-protected amines involves:
Conclusion
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-26(24,25)22-11-5-6-16-9-10-18(13-19(16)22)21-20(23)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMWVUZAKIQUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide |
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